molecular formula C22H18ClN3O2 B2574327 N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 313702-15-7

N-(2-chlorophenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2574327
CAS No.: 313702-15-7
M. Wt: 391.86
InChI Key: UZFPXJJOFXGMLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthesis and Chemical Characterization

Researchers have developed methods to synthesize various derivatives of tetrahydropyrimidine compounds, demonstrating their potential as biological agents. For example, Akbari et al. (2008) synthesized new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives, evaluating their antimicrobial activities against bacterial and fungal growth (Akbari et al., 2008). Additionally, Koray Özer et al. (2009) synthesized N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a naphthalen-1-yl variant, characterized by X-ray single crystal diffraction, demonstrating the versatility of these compounds in forming structurally diverse molecules (Özer et al., 2009).

Potential Biological Activities

The synthesized compounds show promising biological activities. The study by Akbari et al. (2008) found that some tetrahydropyrimidine derivatives exhibited significant antimicrobial properties, suggesting their potential in developing new antimicrobial agents. The specific activities depend on the structural features of each derivative, highlighting the importance of molecular design in enhancing biological efficacy (Akbari et al., 2008).

Applications in Sensing and Material Science

Research into derivatives of this compound extends into applications like sensing and materials science. For instance, Younes et al. (2020) explored the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating the compound's utility in developing sensors with specific target detection capabilities (Younes et al., 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

Properties

IUPAC Name

N-(2-chlorophenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-13-19(21(27)25-18-12-5-4-11-17(18)23)20(26-22(28)24-13)16-10-6-8-14-7-2-3-9-15(14)16/h2-12,20H,1H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFPXJJOFXGMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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